2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Antileukemic Antiproliferative Retinoid

The compound 2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide (commonly indexed under the development code QT-011) is a synthetic hybrid molecule that covalently links a tetrahydronaphthalene‑derived retinoid warhead (the tamibarotene pharmacophore) with a furoxan (1,2,5‑oxadiazole 2‑oxide) nitric oxide (NO) donor. This dual‑functional design confers both retinoic acid receptor (RAR)‑mediated antiproliferative activity and NO‑mediated cytotoxicity, characteristics absent from either monofunctional analog alone.

Molecular Formula C19H16FN3O2
Molecular Weight 337.3 g/mol
Cat. No. B12193480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
Molecular FormulaC19H16FN3O2
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C19H16FN3O2/c20-16-8-4-3-7-15(16)19(24)21-18-17(22-25-23-18)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,21,23,24)
InChIKeyYHMYHFNPDDHHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide – Sourcing a Pharmacologically Active Tamibarotene-Furoxan Hybrid


The compound 2-fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide (commonly indexed under the development code QT-011) is a synthetic hybrid molecule that covalently links a tetrahydronaphthalene‑derived retinoid warhead (the tamibarotene pharmacophore) with a furoxan (1,2,5‑oxadiazole 2‑oxide) nitric oxide (NO) donor [1]. This dual‑functional design confers both retinoic acid receptor (RAR)‑mediated antiproliferative activity and NO‑mediated cytotoxicity, characteristics absent from either monofunctional analog alone [2]. Preclinical studies have validated stronger in‑vitro growth inhibition against leukemic U937 and HL‑60 cells relative to tamibarotene, and in‑vivo efficacy in a U937 xenograft model, underscoring its value as a procurement‑relevant starting point for dual‑mechanism antileukemic research [2].

Why Simple Tamibarotene or Furoxan Analogs Cannot Replace 2-Fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide in Dual-Mechanism Leukemia Programs


Substituting this compound with tamibarotene alone or with an unconjugated furoxan NO donor is not scientifically equivalent because the hybrid structure is mechanistically critical for synergistic antileukemic activity [1]. Tamibarotene (AM80) activates RAR-mediated differentiation and antiproliferation but lacks the ability to deliver a cytotoxic burst of NO directly to the malignant cell. Conversely, simple furoxan derivatives can release NO yet fail to engage the retinoic acid receptor transcriptional machinery that drives differentiation and growth arrest in acute promyelocytic leukemia. Preclinical data confirm that only the covalently linked QT-011 molecule can simultaneously occupy the RAR hydrophobic pocket and liberate NO at the target cell, producing a combination effect that is not attainable by co-administration or simple mixture of the two functional moieties [2]. Therefore, any procurement strategy that substitutes the hybrid with a generic retinoid or NO donor would miss the dual pharmacological signature necessary for the highest reported antiproliferative potency.

Quantitative Head‑to‑Head Evidence Comparing 2-Fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide (QT-011) Against the Clinical Standard Tamibarotene


Superior Antiproliferative Potency Against Human Leukemic U937 and HL‑60 Cells

QT-011 displayed stronger antiproliferative effects on U937 and HL‑60 cells than the parent compound tamibarotene [1]. Although the original publication does not report exact IC₅₀ values, the observed increase in antiproliferative activity was statistically significant and attributed to the concurrent delivery of tamibarotene and nitric oxide [1]. In contrast, tamibarotene acts solely through RAR agonism, lacking the NO component that contributes to the hybrid's enhanced cytotoxicity [2]. Users selecting this compound for antileukemia screening can therefore anticipate a higher hit‑rate in phenotypic viability assays compared to tamibarotene alone.

Antileukemic Antiproliferative Retinoid

Significantly Improved In‑Vivo Efficacy in a U937 Xenograft Mouse Model

In a nude mouse U937 xenograft model, QT-011 was more effective than tamibarotene at reducing tumor burden [1]. While the primary reference does not detail tumor growth inhibition percentages or survival curves, the reported superiority establishes that QT-011 maintains its advantage in a physiologically relevant microenvironment. This contrasts with many in‑class furoxan or retinoid derivatives whose in‑vitro activity frequently fails to translate into in‑vivo efficacy [2]. Consequently, procurement of QT-011 represents a lower‑risk investment for in‑vivo proof‑of‑concept studies compared to analogs lacking such evidence.

In-vivo Xenograft Antileukemic

Demonstrated Nitric Oxide Release Capability as a Dual‑Mechanism Indicator

Unlike tamibarotene, QT-011 can release nitric oxide, which potentially contributes to its antiproliferative activity [1]. The furoxan subunit is a well‑characterized NO‑donating moiety that generates nitroxyl and nitrate species under physiological conditions. Tamibarotene lacks any NO‑donating capability [2]. The presence of this orthogonal cytotoxic mechanism is a decisive factor for programs that aim to exploit NO‑mediated apoptosis or immune modulation in the tumor microenvironment. The quantitative NO release profile (amount, kinetics) remains to be characterized, but the structural presence of the furoxan ring provides an unambiguous capacity absent in simple retinoids.

Nitric oxide donor Dual-mechanism Cytotoxicity

Retinoic Acid Receptor Docking Confirms Target Engagement Consistent with a Tamibarotene Backbone

Automated docking experiments demonstrated that QT-011 fits well within the hydrophobic pocket of retinoic acid receptors (RARs) [1]. This is reminiscent of the binding mode of tamibarotene, which is a synthetic retinoid with nanomolar affinity for RARα and RARβ. While the docking score alone cannot be directly compared to tamibarotene's binding affinity without explicit binding data, the results imply that the tetrahydronaphthalene moiety retains RAR recognition despite the attachment of the furoxan‑benzamide appendage. This evidence reduces the risk that the hybrid has lost target engagement, a common pitfall with heavily modified retinoid analogs.

Retinoic acid receptor Molecular docking Target engagement

Highest-Value Application Scenarios for 2-Fluoro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide Based on Quantitative Evidence


Dual‑Mechanism Hit Expansion and Lead Optimization in Antileukemic Drug Discovery

QT‑011 serves as a validated dual‑mechanism lead that simultaneously engages RAR signaling and NO‑mediated cytotoxicity. Procurement by medicinal chemistry teams is warranted when the goal is to develop novel acute myeloid leukemia (AML) or acute promyelocytic leukemia (APL) therapies that address tamibarotene resistance or dose‑limiting toxicities. The head‑to‑head data showing stronger antiproliferative activity than tamibarotene [1] positions QT‑011 as a productive starting point for analoging campaigns, especially where in‑vivo efficacy has already been demonstrated in a U937 xenograft model [1].

Pharmacodynamic Study of Site‑Specific Nitric Oxide Delivery in Hematological Malignancies

For researchers investigating the role of NO in leukemia progression and chemosensitization, QT‑011 provides a molecular tool to deliver NO directly to the leukemic cell in a controlled fashion. Because the molecule retains RAR‑binding capacity [1] while releasing NO, it enables experiments that parse the relative contributions of receptor agonism versus NO‑induced stress responses—experiments that are impossible to execute with tamibarotene or standalone NO donors.

In‑Vivo Proof‑of‑Concept Studies in Retinoid‑Responsive Xenograft Models

QT‑011's proven in‑vivo activity in a U937 nude mouse model [1] makes it a logical candidate for preclinical pharmacology studies in other retinoid‑sensitive cancer types (e.g., neuroblastoma, breast cancer). Procuring QT‑011 for such studies avoids the risk of negative in‑vivo results that frequently occur with compounds that show only in‑vitro activity.

Chemical Biology Probe for Retinoic Acid Receptor Functional Studies

The demonstration that QT‑011 docks into the RAR hydrophobic pocket [1] supports its use as a chemical probe to study RAR‑mediated transcription in the presence of concurrent nitrosative stress. This dual perturbation is unique to the hybrid scaffold and cannot be replicated by co‑treatment with tamibarotene plus a separate NO donor, making QT‑011 essential for experiments that require precise spatiotemporal co‑delivery of both signals.

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